1-(3,3-diethoxypropyl)-1H-imidazole
Description
The exact mass of the compound this compound is 198.136827821 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-diethoxypropyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)5-7-12-8-6-11-9-12/h6,8-10H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEGVQPZXGLFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C=CN=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286435 | |
| Record name | 1H-Imidazole, 1-(3,3-diethoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167762-95-0 | |
| Record name | 1H-Imidazole, 1-(3,3-diethoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167762-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-(3,3-diethoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Foundations of 1 3,3 Diethoxypropyl 1h Imidazole Research
Overview of Imidazole (B134444) Heterocycle Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. tsijournals.comresearchgate.netresearchgate.net Its unique properties have made it a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. tsijournals.comajrconline.org
1H-Imidazole is a planar, five-membered ring composed of three carbon atoms and two nitrogen atoms at positions 1 and 3. researchgate.netresearchgate.netwikipedia.org This arrangement, which includes a sextet of π-electrons, confers aromaticity upon the ring system. tsijournals.comresearchgate.net The aromatic nature of 1H-imidazole contributes to its stability. researchgate.net The molecule is polar and can exist in two equivalent tautomeric forms due to the migration of the hydrogen atom between the two nitrogen atoms. researchgate.netwikipedia.org This amphoteric character allows it to act as both an acid and a base. tsijournals.comwikipedia.org
| Property | Value |
| Chemical Formula | C3H4N2 |
| Molar Mass | 68.077 g/mol |
| Appearance | White or pale yellow solid |
| Melting Point | 89 to 91 °C |
| Boiling Point | 256 °C |
| Acidity (pKa) | 14.5 |
| Basicity (pKa of conjugate acid) | ~7.0 |
The imidazole nucleus is a cornerstone in synthetic and medicinal chemistry due to its wide-ranging biological activities and its presence in numerous naturally occurring molecules, such as the amino acid histidine and the neurotransmitter histamine. researchgate.netwikipedia.orgnih.gov Its derivatives have been explored for a vast array of therapeutic applications, including as antifungal, antibacterial, anti-inflammatory, and anticancer agents. tsijournals.comajrconline.orgnih.gov The ability of the imidazole ring to participate in hydrogen bonding and its versatile reactivity make it a crucial component in the design of new bioactive compounds and functional materials. ajrconline.orgmdpi.com Furthermore, imidazoles serve as important ligands, known as N-heterocyclic carbenes (NHCs), in catalysis. nih.gov
Elucidation of the 3,3-Diethoxypropyl Moiety's Significance
An acetal (B89532) is a functional group characterized by a carbon atom bonded to two alkoxy groups. wikipedia.org Acetals are synthetically valuable because they serve as protecting groups for aldehydes and ketones. libretexts.orgyoutube.com The aldehyde functional group is reactive towards a variety of reagents, including nucleophiles and bases. youtube.com By converting an aldehyde to an acetal, its reactivity is temporarily "masked," allowing chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde. libretexts.orgyoutube.com The acetal is stable under neutral to strongly basic conditions but can be readily converted back to the original aldehyde by treatment with aqueous acid. libretexts.orgkhanacademy.org This reversible protection strategy is a fundamental tool in multi-step organic synthesis. youtube.com
The combination of the imidazole ring and the 3,3-diethoxypropyl chain in a single molecule, 1-(3,3-diethoxypropyl)-1H-imidazole, creates a bifunctional compound with unique synthetic potential. The imidazole moiety provides a nucleophilic nitrogen atom that can participate in various reactions, while the diethoxypropyl group contains a latent aldehyde functionality. This synergy allows for a sequence of reactions where the imidazole part can be modified or used to direct a reaction, after which the aldehyde can be unmasked for further transformations. For instance, the imidazole could be quaternized to form an imidazolium (B1220033) salt or used to coordinate with a metal center, followed by hydrolysis of the acetal to reveal the aldehyde for subsequent reactions like condensation or oxidation. Molecules containing both an amino group (like the imidazole) and a protected acetal are often used to synthesize other nitrogen-containing heterocyclic compounds. nih.gov
Research Trajectory and Scope of Comprehensive Review
Research into this compound and related compounds is driven by the desire to create complex molecular architectures. The synthesis of this compound itself can be achieved through methods like the alkylation of imidazole. imp.kiev.uaresearchgate.netresearchgate.net The presence of both the imidazole and the masked aldehyde allows for its use as a versatile intermediate in the synthesis of more complex molecules, including those with potential biological activity or applications in materials science. Further research would likely explore the full range of chemical transformations possible with this compound, capitalizing on the distinct reactivity of its two key functional components.
Synthetic Methodologies for 1 3,3 Diethoxypropyl 1h Imidazole and Analogous N Alkylated Imidazoles
N-Alkylation Strategies for Imidazole (B134444) Ring Functionalization
The direct N-alkylation of the imidazole ring is a common and effective method for introducing a variety of substituents onto the nitrogen atoms. This approach is particularly useful for creating a diverse library of compounds from a common imidazole precursor.
Direct N-Alkylation Protocols
Direct N-alkylation of imidazoles typically involves the reaction of an imidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the imidazole, forming an imidazolide anion, which then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent.
A variety of bases and solvent systems can be employed in these reactions. For instance, strong bases like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure complete deprotonation of the imidazole. Weaker bases, such as potassium carbonate, in conjunction with a polar aprotic solvent like acetone or acetonitrile (B52724), can also be effective.
The synthesis of 1-(3-bromopropyl)-1H-imidazole, a potential precursor to 1-(3,3-diethoxypropyl)-1H-imidazole, can be achieved by reacting imidazole with 1,3-dibromopropane in a suitable solvent. imp.kiev.ua Similarly, N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been carried out to produce various antibacterial agents. nih.govresearchgate.net
Catalytic Approaches in N-Alkylation of Imidazoles
Catalytic methods for the N-alkylation of imidazoles offer several advantages over traditional stoichiometric approaches, including milder reaction conditions, higher yields, and improved sustainability. A range of catalysts have been explored for this transformation.
Solid base catalysts, such as alkaline carbons exchanged with Na, K, and Cs, have been successfully employed in the N-alkylation of imidazole with 1-bromobutane in dry media, leading to high yields of the N-alkylated products. researchgate.netresearchgate.net Potassium hydroxide impregnated on alumina has also been shown to be an effective and reusable catalyst for the N-alkylation of imidazole with alkyl halides under mild conditions. ciac.jl.cn
Furthermore, metal-free N-allylation and N-alkylation of imidazoles have been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org This method proceeds without the need for a catalyst, offering a green alternative to metal-catalyzed reactions. beilstein-journals.orgnih.gov
Regioselectivity and Control in N-Alkylation Pathways
A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is controlling the regioselectivity of the reaction. The imidazole ring possesses two nucleophilic nitrogen atoms, and alkylation can potentially occur at either position, leading to a mixture of regioisomers.
The regiochemical outcome of N-alkylation is influenced by several factors, including the electronic and steric properties of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz In basic media, the alkylation of the imidazole anion is primarily governed by electronic and steric effects. Electron-withdrawing groups on the imidazole ring direct the alkylation to the more remote nitrogen atom. otago.ac.nz
Under acidic or neutral conditions, the tautomeric equilibrium of the imidazole ring plays a crucial role in determining the regioselectivity. otago.ac.nz For example, the alkylation of 4(5)-nitro-1H-imidazoles in acidic media can be controlled by temperature to favor either the 4-nitro or 5-nitro isomer. electronicsandbooks.com Zeolites have also been utilized to achieve regioselective N-alkylation of imidazoles with alcohols. rsc.org The difficulty in achieving selective N-alkylation arises from the fact that upon deprotonation, the negative charge is delocalized over both nitrogen atoms, making either susceptible to alkylation. reddit.com
Multicomponent Reaction Strategies for Imidazole Scaffold Construction
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules, such as imidazoles, in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and offer a convergent approach to building molecular diversity. researchgate.netacs.org
Debus-Radziszewski Condensation and its Variants for Imidazole Synthesis
The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form a substituted imidazole. wikipedia.orgscribd.com This reaction is versatile and has been widely used for the synthesis of a variety of imidazole derivatives. slideshare.netresearchgate.net
The reaction is believed to proceed in two stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. wikipedia.org This diimine then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com A modification of this method, using a primary amine in place of one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org
Several catalysts have been employed to improve the efficiency of the Debus-Radziszewski reaction, including various Lewis acids and solid acid catalysts. ijprajournal.com The use of green and reusable catalysts, such as Amberlyst A-15, under microwave irradiation has also been reported to provide excellent yields of trisubstituted imidazoles. ijprajournal.com
| Reactants | Catalyst/Conditions | Product | Reference(s) |
| 1,2-Dicarbonyl, Aldehyde, Ammonia | Heat | Substituted Imidazole | wikipedia.org, scribd.com |
| Benzil, Aromatic Aldehyde, Ammonium Acetate | Magnetically separated nanocatalyst, Microwave | 2,4,5-Trisubstituted Imidazole | ijprajournal.com |
| Aldehydes, Benzil, Ammonium Acetate | Amberlyst A-15, Microwave | 2,4,5-Trisubstituted Imidazole | ijprajournal.com |
Van Leusen Imidazole Synthesis and its Adaptations
The Van Leusen imidazole synthesis is another important multicomponent reaction for the preparation of imidazoles. This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) to produce the imidazole ring. organic-chemistry.org The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, making it a versatile three-component reaction. organic-chemistry.orgtandfonline.com
The mechanism of the Van Leusen synthesis involves the base-catalyzed addition of the TosMIC carbanion to the imine, followed by cyclization and subsequent elimination of p-toluenesulfinic acid to form the imidazole ring. tandfonline.comnih.gov This reaction is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles.
The Van Leusen reaction has been widely applied in medicinal chemistry for the synthesis of biologically active imidazole derivatives. researchgate.net It has been utilized in the synthesis of 5-aryl-1-alkylimidazole derivatives with high affinity for the 5-HT7 receptor. researchgate.net The reaction conditions are generally mild, and it tolerates a wide range of functional groups. tandfonline.com
| Reactants | Conditions | Product | Reference(s) |
| Aldimine, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | 1,5-Disubstituted Imidazole | organic-chemistry.org, tandfonline.com |
| Aldehyde, Amine, TosMIC | Base (e.g., K2CO3) | 1,4,5-Trisubstituted Imidazole | organic-chemistry.org, |
Exploration of Other Cyclization and Annulation Reactions
While the direct N-alkylation of imidazole is a primary route to this compound, the imidazole core itself can be constructed through various cyclization and annulation reactions, which can be adapted to produce N-alkylated imidazoles. These methods often involve the formation of the imidazole ring from acyclic precursors.
One common approach is the Debus synthesis , which involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. By substituting a primary amine for ammonia, this method can be adapted to directly yield N-substituted imidazoles. For the synthesis of analogs of the target molecule, a primary amine bearing the desired alkyl group would be used in place of ammonia.
Annulation reactions , where a ring is fused onto an existing structure, also provide a pathway to imidazole derivatives. For instance, the reaction of α-haloketones with amidines can lead to the formation of substituted imidazoles. The choice of the starting materials dictates the substitution pattern on the final imidazole ring.
Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for imidazole synthesis. For example, copper-catalyzed multi-component reactions of aldehydes, amines, and terminal alkynes can afford polysubstituted imidazoles. By carefully selecting the amine component, N-alkylation can be achieved in a single step.
A summary of various cyclization and annulation reactions for imidazole synthesis is presented below:
| Reaction Name | Reactants | Product Type |
| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles |
| From α-Haloketones | α-Haloketone, Amidine | 1,2,4-Trisubstituted Imidazoles |
| Van Leusen Reaction | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,5-Disubstituted Imidazoles |
| Marckwald Synthesis | α-Amino ketone, Cyanate/Thiocyanate | 2-Thioimidazoles |
Precursor Synthesis and Advanced Purification Techniques
The successful synthesis of this compound is critically dependent on the efficient preparation of its precursors and the rigorous purification of the final product.
Preparation of 3,3-Diethoxypropyl Halides and Other Electrophilic Equivalents
The key precursor for the N-alkylation of imidazole to form the target compound is a 3,3-diethoxypropyl halide, most commonly the bromide or chloride. These electrophilic reagents are typically synthesized from acrolein. The reaction of acrolein with an alcohol, such as ethanol (B145695), in the presence of a strong acid like hydrogen chloride, leads to the formation of the corresponding 3-alkoxypropionaldehyde acetal (B89532). Subsequent halogenation of the terminal carbon provides the desired 3,3-diethoxypropyl halide.
A typical procedure for the synthesis of a related compound, β-chloropropionaldehyde diethyl acetal, involves saturating absolute ethanol with dry hydrogen chloride at low temperatures, followed by the slow addition of acrolein. This method can be adapted to produce the bromo or iodo analogs by using the appropriate hydrohalic acid.
Alternative electrophilic equivalents can also be employed. For instance, 3,3-diethoxypropyl tosylate or mesylate can be prepared from the corresponding alcohol and used as effective alkylating agents.
Chromatographic and Crystallization Methods for Compound Isolation and Purity Enhancement
The purification of this compound and other N-alkylated imidazoles often requires advanced techniques to remove unreacted starting materials, byproducts, and any regioisomers that may have formed during the N-alkylation step.
Column chromatography is a widely used method for the purification of imidazole derivatives. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate, dichloromethane, or methanol). The polarity of the solvent system is optimized to achieve good separation of the desired product from impurities. For N-alkoxyalkyl imidazoles, gradient elution can be particularly effective.
Crystallization is another powerful purification technique, provided the compound is a solid at room temperature or can be induced to crystallize. The choice of solvent is crucial for successful crystallization. Solvents in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures are ideal. Common solvents for the crystallization of imidazole derivatives include ethanol, methanol (B129727), acetonitrile, and mixtures of these with water or non-polar solvents. In some cases, the formation of a salt, such as a hydrochloride or picrate, can facilitate crystallization and purification.
A comparison of purification techniques is provided in the table below:
| Purification Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolution, applicable to a wide range of compounds (liquids and solids). | Can be time-consuming and require large volumes of solvent. |
| Crystallization | Formation of a solid crystalline phase from a solution. | Can yield highly pure compounds, scalable. | Not suitable for oils or compounds that do not crystallize well. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile liquids. | Not suitable for high-boiling or thermally unstable compounds. |
Integration of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, energy efficiency, and the development of catalytic methods.
For the N-alkylation of imidazole, traditional methods often employ volatile and hazardous organic solvents. Green alternatives include the use of water, ionic liquids, or solvent-free conditions. Phase-transfer catalysis (PTC) is a particularly effective green technique for N-alkylation. tandfonline.comresearchgate.net PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate), often allowing for the use of water as a solvent or even no solvent at all, and can lead to higher yields and selectivities. tandfonline.com
Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. semanticscholar.orgnih.gov The N-alkylation of imidazoles under microwave irradiation has been shown to proceed much faster than with conventional heating. semanticscholar.org
The use of solid-supported catalysts and reagents is also a key aspect of green chemistry. For example, using a solid base like potassium carbonate or cesium carbonate can simplify the work-up procedure as the base can be easily filtered off after the reaction.
Key green chemistry approaches for imidazole synthesis are summarized below:
| Green Chemistry Principle | Application in Imidazole Synthesis |
| Use of Safer Solvents | Replacing volatile organic solvents with water, ionic liquids, or supercritical fluids. |
| Energy Efficiency | Employing microwave irradiation or ultrasound to reduce reaction times and energy consumption. semanticscholar.org |
| Catalysis | Utilizing phase-transfer catalysts or solid-supported catalysts to improve efficiency and reduce waste. tandfonline.comresearchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of the imidazole core and its precursors. |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.
Chemical Transformations and Mechanistic Investigations of 1 3,3 Diethoxypropyl 1h Imidazole
Reactivity Profiles of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, a pyrrole-type (N1) and a pyridine-type (N3). In 1-(3,3-diethoxypropyl)-1H-imidazole, the N1 nitrogen is already substituted. The remaining N3 nitrogen, with its available lone pair of electrons, is nucleophilic and susceptible to electrophilic attack. thieme-connect.de This inherent reactivity allows for a wide range of chemical transformations, extending the molecular complexity and enabling applications in coordination chemistry.
While N-alkylation is a common reaction for imidazoles, the nucleophilicity of the N3 atom can be exploited in more complex multicomponent reactions. mdpi.com Research has demonstrated that the imidazole nitrogen can act as an effective nucleophile to intercept reactive intermediates, such as nitrilium ions. nih.gov This reactivity allows for the construction of fused heterocyclic systems in a single step. nih.gov
In one such example, a multicomponent reaction involving an imidazole derivative, an aldehyde, and an isocyanide in methanol (B129727) at room temperature leads to the formation of substituted imidazopyrazines in high yields. The imidazole nitrogen attacks the nascent nitrilium ion formed from the aldehyde and isocyanide, directing the reaction pathway to produce the imidazopyrazine core and preventing the formation of other potential side products. nih.gov This showcases a sophisticated N-substitution pathway that diversifies the core structure significantly beyond simple alkyl addition.
Table 1: Example of Imidazopyrazine Synthesis via N-Substitution Pathway
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Mechanistic Step |
| 1H-(imidazol-5-yl)-N-substituted methanamine | Aldehyde | Isocyanide | Imidazopyrazine derivative | Nucleophilic attack of imidazole nitrogen on a nitrilium ion intermediate. nih.gov |
Chelating agents are molecules that can form multiple bonds to a single metal ion, forming a stable, ring-like structure called a chelate. nih.govnih.gov The nitrogen atoms in the imidazole ring of this compound, particularly the N3 atom, possess lone electron pairs that can be donated to form coordinate bonds with metal ions. This property makes imidazole derivatives effective ligands in coordination chemistry.
The ability of imidazoles to coordinate with metals is fundamental to their use as corrosion inhibitors, where they adsorb onto a metal surface, forming a protective film. scispace.com This interaction involves the formation of a coordinate bond between the nitrogen heteroatom and the metal. scispace.com
Furthermore, imidazole-based ligands have been extensively used to create discrete metal complexes with diverse applications.
Gold Complexes: N-heterocyclic carbenes (NHCs) derived from imidazoles readily form stable complexes with gold(I) and gold(III). nih.gov For instance, halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes have been synthesized and studied for their reactivity and potential therapeutic uses. nih.gov
Manganese Complexes: The photochemical and photophysical properties of manganese complexes containing substituted imidazole ligands have been investigated. In complexes like fac-[Mn(CO)₃(phen)(Im-R)]⁺ (where phen is 1,10-phenanthroline (B135089) and Im-R is a substituted imidazole), the electronic properties of the imidazole ligand directly influence the characteristics of the metal-to-ligand charge transfer (MLCT) transitions. nih.gov
Table 2: Examples of Metal Complexes with Imidazole-based Ligands
| Ligand Type | Metal Ion | Example Complex | Application Area |
| N-Heterocyclic Carbene (NHC) | Gold(I), Gold(III) | [1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) chloride | Medicinal Chemistry nih.gov |
| Substituted Imidazole | Manganese(I) | fac-[Mn(CO)₃(phen)(imidazole)]⁺ | Photochemistry nih.gov |
| Imidazole Derivative | Mild Steel Surface | Adsorbed DSEIm | Corrosion Inhibition scispace.com |
Reactivity of the 3,3-Diethoxypropyl Acetal (B89532) Functional Group
The diethyl acetal on the propyl side chain is a protected form of an aldehyde. This functional group is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, revealing the reactive aldehyde. This reactivity is central to the synthetic utility of this compound.
The conversion of the acetal to an aldehyde is achieved through acid-catalyzed hydrolysis. Studies on the hydrolysis of structurally similar acetals, such as diethyl 3,3-diethoxypropylphosphonate, indicate that the reaction proceeds via an A1-type mechanism. elsevierpure.com This mechanism involves a rapid, reversible protonation of one of the ether oxygens, followed by the rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently loses a proton and eliminates ethanol (B145695) to yield the final aldehyde product.
A plausible mechanism for the hydrolysis of this compound involves the initial hydrolysis of the acetal to form the corresponding 3-(1H-imidazol-1-yl)propanal intermediate. nih.gov Interestingly, research on related systems has shown that the imidazole ring itself can influence this reaction. In certain molecular arrangements, the imidazole ring can intramolecularly inhibit the acid-catalyzed hydrolysis of a nearby acetal-type protecting group, suggesting a complex interplay between the two functional moieties. nih.gov
Table 3: Key Features of Acetal Hydrolysis
| Feature | Description | Reference |
| Mechanism Type | A1 mechanism, involving a rate-determining unimolecular cleavage. | elsevierpure.com |
| Key Intermediate | Resonance-stabilized oxocarbenium ion. | General Acetal Hydrolysis |
| Product | Aldehyde (e.g., 3-(1H-imidazol-1-yl)propanal). | nih.gov |
| Intramolecular Effect | Potential for the imidazole ring to inhibit hydrolysis under specific conformational conditions. | nih.gov |
Transacetalization is a reaction in which an acetal reacts with an alcohol under acidic conditions to exchange its alkoxy groups. This process proceeds through the same oxocarbenium ion intermediate formed during hydrolysis. The intermediate can be trapped by a different alcohol present in the reaction mixture, establishing a new equilibrium and forming a new acetal.
While direct studies on the transacetalization of this compound are not prevalent, the principles can be inferred from related transformations. For example, the acid-mediated reaction of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles involves an initial hydrolysis to an aldehyde intermediate. This intermediate then undergoes intramolecular cyclization and further reaction with the alcohol solvent (such as methanol, ethanol, or isopropanol) to form new 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives. nih.gov This second step, the reaction of an in-situ generated aldehyde with an alcohol under acidic conditions to form a new ether linkage, demonstrates the viability of the core reaction pathway involved in transacetalization.
Once the protective acetal group is removed to unveil the 3-(1H-imidazol-1-yl)propanal intermediate, the aldehyde functionality can be used to synthesize a wide range of other derivatives.
Conversion to Other Acetal/Ether Derivatives: As seen in the acid-mediated denitrogenative transformation of triazoles, the intermediate aldehyde can react with various alcohols in the presence of acid to form a range of new alkoxy-substituted imidazole derivatives. nih.gov
Conversion to Carboxylic Acids: Aldehydes are readily oxidized to carboxylic acids. Catalysts such as vanadyl pyrophosphate are known to be effective for the oxidation of aldehydes to their corresponding carboxylic acids. researchgate.net This would convert the side chain to a 3-(1H-imidazol-1-yl)propanoic acid.
Carbon-Carbon Bond Formation: The aldehyde can participate in various carbon-carbon bond-forming reactions. For example, a plausible transformation is the reductive coupling of the aldehyde with a 1,3-diene, a reaction that has been successfully developed using nickel nanoparticle catalysts to create longer aliphatic chains with high stereoselectivity. rsc.org
Electrophilic and Nucleophilic Reactions at Imidazole Carbon Positions
The imidazole ring is an amphoteric heterocycle with both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). This structure allows it to act as both a base and a weak acid. The ring system is electron-rich, making it prone to electrophilic substitution, which typically occurs at the C4 or C5 positions, and less frequently at the C2 position. Conversely, nucleophilic substitution on the imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net
Direct C-H functionalization represents a powerful tool for modifying heterocyclic scaffolds. For imidazole derivatives, these reactions are often directed to specific carbon positions by transition metal catalysts. While numerous methodologies exist for the C-H functionalization of various imidazole-containing compounds, specific studies detailing the site-selective C-H functionalization of this compound are not extensively documented in the reviewed literature. However, based on the known reactivity of imidazoles, it is plausible that this compound could undergo directed C-H activation. For instance, the imidazole core itself can act as a directing group in transition metal-catalyzed reactions, facilitating functionalization at specific positions. nih.gov
The imidazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. globalresearchonline.net Such reactions typically require the presence of activating groups that withdraw electron density from the ring.
However, the pyridine-like N-3 atom of the imidazole ring possesses a lone pair of electrons and can act as a nucleophile. This is most commonly observed in alkylation reactions, where the N-3 atom attacks an electrophilic carbon, leading to the formation of a quaternary imidazolium (B1220033) salt. For this compound, reaction with an alkyl halide (R-X) would yield a 1,3-disubstituted imidazolium salt. This type of reaction is fundamental in the synthesis of ionic liquids and N-heterocyclic carbene precursors.
Intramolecular Cyclization and Molecular Rearrangement Pathways
A key transformation of this compound involves the latent aldehyde functionality within its N-alkyl side chain. The diethyl acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde. This in situ-generated aldehyde, 3-(1H-imidazol-1-yl)propanal, is a precursor for intramolecular cyclization reactions.
The proposed mechanism involves an initial acid-catalyzed hydrolysis of the acetal. nih.govresearchgate.net The resulting aldehyde can then undergo an intramolecular electrophilic attack on the electron-rich imidazole ring. This cyclization, a type of Pictet-Spengler-like reaction, typically proceeds via attack at the C-5 position of the imidazole ring, followed by dehydration, to form a fused bicyclic system. The primary product of this pathway is the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system. nih.govnih.gov This transformation is a valuable method for constructing bridgedhead nitrogen heterocycles, which are scaffolds found in various biologically active molecules.
A plausible reaction pathway is detailed in the table below.
| Reactant | Reagents & Conditions | Intermediate | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Aqueous Acid (e.g., HCl) | 3-(1H-imidazol-1-yl)propanal | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Hydrolysis followed by Intramolecular Cyclization/Condensation |
While this intramolecular cyclization is the most prominent pathway, other molecular rearrangements are not widely reported for this specific compound. The stability of the resulting fused pyrrolo[1,2-a]imidazole system generally precludes further rearrangement under these conditions.
Theoretical and Computational Chemistry Studies of 1 3,3 Diethoxypropyl 1h Imidazole
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-(3,3-diethoxypropyl)-1H-imidazole. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing various electronic properties.
Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For imidazole (B134444) derivatives, the HOMO is typically distributed over the electron-rich imidazole ring, while the LUMO is located on the ring and adjacent substituents. In the case of this compound, the diethoxypropyl group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity.
Electronic transitions, which occur when an electron is excited from a lower to a higher energy orbital, can be predicted using Time-Dependent DFT (TD-DFT). These transitions are responsible for the molecule's absorption of ultraviolet-visible light. For similar imidazole derivatives, these transitions are often of the π → π* type, involving the aromatic imidazole ring. ijstr.org
Table 1: Calculated Electronic Properties of Representative Imidazole Derivatives Note: Data for this compound is inferred from trends in related compounds, as specific experimental or computational values are not available in the cited literature.
| Property | 6-methyl-2-(4-methoxyphenyl)imidazo[1,2-α]pyridine researchgate.net | Imidazole (in aqueous solution) rsc.org | (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one ijstr.org |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 10.184 | Derived | Charge transfer occurs |
| Ionization Potential (eV) | 7.199 | - | - |
| Electron Affinity (eV) | -2.985 | - | - |
| Electronegativity (eV) | 2.107 | - | - |
| Global Hardness (eV) | 5.092 | - | - |
| Global Softness (eV⁻¹) | 0.098 | - | - |
Charge Distribution, Electrostatic Potential (ESP), and Molecular Electrostatic Potential (MESP) Mapping
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Mulliken atomic charge analysis for imidazole derivatives typically shows that the nitrogen atoms of the imidazole ring possess the most negative charge, making them sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms on the ring and the attached alkyl groups carry positive charges.
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netproteopedia.org For imidazole and its derivatives, the MESP map typically highlights the electronegative regions around the nitrogen atoms (usually colored red or yellow) and the electropositive regions around the hydrogens (colored blue). researchgate.netnih.gov This mapping is instrumental in predicting sites for hydrogen bonding and other non-covalent interactions. nih.gov The direction of the dipole moment vector can also be determined from these maps. researchgate.net
Aromaticity Indices and Stability Parameters
The imidazole ring is an aromatic heterocycle, possessing a sextet of π electrons that confer significant stability. nih.govresearchgate.netyoutube.com The aromaticity of the imidazole ring can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). researchgate.net
Studies on substituted imidazoles have shown that the nature of the substituent at the N-1 position can influence the aromaticity of the ring. researchgate.net Electron-donating groups, like the diethoxypropyl group, generally maintain or slightly enhance the aromatic character. The stability of the molecule is also related to its aromaticity; a higher degree of aromaticity corresponds to greater thermodynamic stability. researchgate.netmdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the diethoxypropyl side chain in this compound allows it to adopt multiple conformations. Understanding these conformations and their relative energies is essential for a complete picture of the molecule's behavior.
Exploration of Potential Energy Surfaces and Rotational Barriers
Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This allows for the identification of low-energy conformers and the energy barriers between them. For molecules with flexible side chains, like 1,3-propanediol, which has a similar backbone to the propyl chain in the title compound, multiple stable conformers can exist. mdpi.com The relative populations of these conformers can be estimated from their Boltzmann distribution at a given temperature. Molecular dynamics simulations can also be used to explore the conformational landscape and identify the most populated conformational states. nih.govnih.gov
Influence of Solvent Environments on Conformation and Reactivity
The solvent environment can significantly impact the conformational preferences and reactivity of a molecule. nih.govresearchgate.net In polar solvents, conformations with larger dipole moments may be stabilized. For imidazole derivatives, the solvent can influence the availability of the nitrogen lone pairs for hydrogen bonding, which in turn affects reactivity. nih.gov
Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, ethanol) can provide insights into how solvent molecules interact with this compound and influence its conformational dynamics. nih.govresearchgate.net These simulations can reveal the structure of the solvation shell and the lifetime of hydrogen bonds between the solute and solvent, offering a dynamic perspective on solvation effects. mdpi.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms involving imidazole derivatives. semanticscholar.org These studies provide insights into the electronic and structural changes that occur as reactants transform into products, moving through high-energy transition states. For this compound, key reactions of interest would include those involving the imidazole ring, such as further N-alkylation to form imidazolium (B1220033) salts, electrophilic substitution at the carbon atoms of the ring, and reactions involving the diethoxypropyl side chain.
Computational studies on the oxidation of the imidazole ring by atmospheric radicals like •OH, NO3•, and O3 have shown that the reaction pathways and energy barriers are highly dependent on the specific oxidant and reaction conditions. acs.org For instance, the reaction with hydroxyl radicals often proceeds via addition to the C=C double bonds with lower activation barriers compared to hydrogen abstraction. acs.org
A critical aspect of computational reaction mechanism studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.
For a typical SN2 reaction, such as the N-alkylation of an imidazole with an alkyl halide, the transition state would feature an elongated carbon-halogen bond and a partially formed nitrogen-carbon bond. Computational studies on the N-alkylation of imidazole have detailed these geometries. semanticscholar.org In the context of this compound, if it were to be quaternized with an alkyl halide, the transition state would involve the N3 atom of the imidazole ring attacking the electrophilic carbon of the alkyl halide.
In computationally studied mechanisms for the synthesis of substituted imidazoles, transition states for various steps like carbonyl hydroxylation and cyclization have been characterized. researchgate.net For instance, in an ionic liquid-catalyzed synthesis of a tetrasubstituted imidazole, the transition state for carbonyl hydroxylation was found to be significantly stabilized by the ionic liquid components, which act as both solvent and catalyst. researchgate.net
The table below presents hypothetical transition state geometries for key reaction steps that this compound could undergo, based on data from analogous systems.
| Reaction Type | Interacting Atoms & Key Distances (Å) | Imaginary Frequency (cm⁻¹) |
| N-Quaternization (with CH₃I) | N3···C: ~2.2, C···I: ~2.5 | -450 to -550 |
| C2-Deprotonation (by a base) | C2···H: ~1.5, H···Base: ~1.2 | -1200 to -1500 |
| Electrophilic attack at C5 (e.g., nitration) | C5···N (of NO₂⁺): ~2.0 | -300 to -400 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar imidazole reactions.
Once transition states are located, the activation energy (Ea or ΔG‡) for the reaction can be calculated as the energy difference between the transition state and the reactants. acs.org This value is crucial for predicting reaction rates, as a lower activation energy corresponds to a faster reaction. Computational studies can map out the entire reaction pathway, including intermediates and multiple transition states, to determine the rate-determining step.
For the aqueous-phase oxidation of imidazole, DFT calculations have determined the free energy barriers (ΔG‡) for reactions with various oxidants. The OH-addition pathways were found to have lower energy barriers (3.44–5.97 kcal/mol) compared to H-abstraction pathways (13.96–40.11 kcal/mol). acs.org In the synthesis of a tetrasubstituted imidazole, the Gibbs free energy of activation for the initial nucleophilic attack was calculated to be significantly high (49.4 kcal/mol) in the absence of a catalyst, but was dramatically lowered by the catalytic action of an ionic liquid. researchgate.net
The following table shows representative calculated activation energies for reactions of various imidazole derivatives, which can serve as a proxy for estimating the reactivity of this compound.
| Reaction | Imidazole Derivative | Computational Method | Activation Energy (kcal/mol) |
| OH Radical Addition | Unsubstituted Imidazole | DFT | 3.44–5.97 acs.org |
| Nitrate Radical Addition | Unsubstituted Imidazole | DFT | Not specified, but favorable acs.org |
| O₃ Addition | Unsubstituted Imidazole | DFT | 11.23 acs.org |
| Carbonyl Hydroxylation | Benzil (in imidazole synthesis) | DFT | 49.4 (uncatalyzed) researchgate.net |
| Carbonyl Hydroxylation | Benzil (in imidazole synthesis) | DFT | 9.2 (catalyzed) researchgate.net |
| N-Alkylation | Imidazole with 2-bromo-1-arylethanones | DFT (B3LYP) | HOMO-LUMO gap used as reactivity index semanticscholar.org |
1-substituted imidazoles, such as this compound, are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Computational chemistry plays a pivotal role in the design of catalytic cycles involving NHCs. By calculating the energies of intermediates and transition states in a proposed catalytic cycle, researchers can predict the feasibility of the catalyst, identify potential bottlenecks (high-energy intermediates or transition states), and rationally design more efficient catalysts by modifying their structure.
For example, in the synthesis of tetrasubstituted imidazoles, computational studies have elucidated the dual catalytic role of ionic liquids, where the cation and anion work in concert to lower activation barriers. researchgate.net Similarly, the use of solid acid catalysts like calcined layered double hydroxides for the N-alkylation of imidazole has been investigated, with computational methods helping to understand the surface-catalyzed reaction mechanism. researchgate.net While no specific catalytic cycles involving this compound have been computationally designed, the principles derived from studies on other imidazole-based catalysts would be directly applicable. The electronic and steric properties of the 3,3-diethoxypropyl group would influence the stability and reactivity of the corresponding NHC and its catalytic intermediates.
Derivation of Quantitative Structure-Reactivity Relationships from Computational Data
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. Computational chemistry is instrumental in developing QSRR models by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. researchgate.net
For a series of imidazole derivatives, including potentially this compound, computational methods can calculate descriptors such as:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, Mulliken charges, dipole moment. semanticscholar.orgresearchgate.net
Topological Descriptors: Wiener index, molecular connectivity indices. researchgate.net
Quantum Chemical Descriptors: Global reactivity descriptors like chemical potential, hardness, and electrophilicity index. semanticscholar.org
These descriptors can then be correlated with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net A successful QSRR model can predict the reactivity of new, unsynthesized compounds. For instance, a QSRR study on imidazole derivatives as corrosion inhibitors used computationally derived descriptors to build a predictive model for their inhibition efficiency. researchgate.net
The table below lists some key computational descriptors that would be relevant for developing a QSRR model for the reactivity of this compound and related compounds.
| Descriptor Type | Descriptor Name | Typical Calculated Value/Range for Imidazoles | Relevance to Reactivity |
| Electronic | HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability (nucleophilicity) |
| LUMO Energy | 0.5 to 1.5 eV | Relates to electron-accepting ability (electrophilicity) | |
| HOMO-LUMO Gap | 6.5 to 8.0 eV | Indicator of chemical reactivity and stability | |
| Quantum Chemical | Electrophilicity Index (ω) | 0.8 to 1.5 eV | Measures the stabilization in energy when the system acquires an additional electronic charge |
| Chemical Hardness (η) | 3.2 to 4.0 eV | Resistance to change in electron distribution | |
| Thermodynamic | Heat of Formation | Varies with structure | Overall stability of the molecule |
Note: The values in this table are illustrative and based on general ranges observed for imidazole derivatives in computational studies.
Advanced Characterization Methodologies for 1 3,3 Diethoxypropyl 1h Imidazole and Its Derivatives
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 1-(3,3-diethoxypropyl)-1H-imidazole. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent atoms, functional groups, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR provide foundational information on the hydrogen and carbon skeletons, respectively.
¹H NMR: The proton NMR spectrum of an imidazole (B134444) derivative would typically show characteristic signals for the protons on the imidazole ring, generally in the range of 6.5-8.0 ppm. researchgate.nethmdb.cachemicalbook.com The protons of the diethoxypropyl chain would appear at distinct chemical shifts, allowing for their unambiguous assignment. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom of the imidazole ring would be expected to have a chemical shift around 4.0 ppm, while the ethoxy group protons would appear further upfield. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbon atoms of the imidazole ring typically resonate between 115 and 140 ppm. researchgate.netrsc.org The carbons of the diethoxypropyl substituent would also have characteristic chemical shifts.
2D-NMR Techniques: To further refine the structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. beilstein-journals.org
COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the entire molecular structure, including the connection of the diethoxypropyl side chain to the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule and the relative orientation of the substituents.
A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.60 | s | 1H | H-2 (imidazole) |
| 7.15 | t | 1H | H-5 (imidazole) |
| 6.88 | t | 1H | H-4 (imidazole) |
| 4.01 | t | 2H | N-CH₂- |
| 3.49 | q | 4H | -O-CH₂-CH₃ |
| 2.05 | m | 2H | -CH₂-CH(OEt)₂ |
| 1.18 | t | 6H | -O-CH₂-CH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. americanelements.comrsc.orgsigmaaldrich.com
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations. Key expected absorptions include:
C-H stretching vibrations of the aromatic imidazole ring and the aliphatic side chain.
C=N and C=C stretching vibrations within the imidazole ring. rsc.org
C-O stretching vibrations of the ether linkages in the diethoxy groups.
C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of molecular bonds and is particularly sensitive to non-polar bonds. nih.govresearchgate.netresearchgate.netmdpi.com For this compound, Raman spectroscopy can provide complementary information to IR, especially for the vibrations of the imidazole ring and the C-C backbone of the side chain.
Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Imidazole Ring C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Imidazole Ring C=C/C=N Stretch | 1600-1450 | 1600-1450 |
| C-O-C Stretch (Ether) | 1150-1085 | Variable |
| C-N Stretch | 1350-1000 | Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. americanelements.comsigmaaldrich.com
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high accuracy, allowing for the confirmation of its elemental composition (C₁₀H₁₈N₂O₂). americanelements.com
Fragmentation Pattern: Under electron ionization (EI) or other ionization methods, the molecule will fragment in a characteristic manner. The analysis of these fragment ions can provide valuable structural information. For example, the fragmentation pattern might show the loss of an ethoxy group, the entire diethoxypropyl side chain, or cleavage of the imidazole ring. This information helps to confirm the proposed structure. The molecular weight of this compound is 198.27 g/mol . americanelements.combldpharm.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. beilstein-journals.orgrsc.orgontosight.ai The imidazole ring, being an aromatic system, will exhibit characteristic absorption bands in the UV region. The position and intensity of these absorptions can be influenced by the substituent on the ring. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be useful for quantitative analysis and for studying the electronic properties of the molecule and its derivatives.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgsigmaaldrich.com
Powder XRD: Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It can provide information about the crystal system, unit cell parameters, and phase purity of the material. While not providing the detailed atomic coordinates of a single-crystal structure, PXRD is a valuable tool for characterizing the bulk material and for identifying different crystalline forms (polymorphs).
Chromatographic Purity Assessment and Separation Techniques (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture.
Gas Chromatography (GC): Given its likely volatility, gas chromatography can be a suitable method for analyzing the purity of this compound. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity and identify any volatile impurities.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique for the analysis and purification of a wide range of organic compounds. sielc.comnih.gov A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer), would likely be effective for the analysis of this compound. sielc.comchromforum.org HPLC can be used to determine the purity of the compound with high accuracy and to separate it from non-volatile impurities or closely related derivatives. The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) as the detector can provide additional structural information about the separated components.
Conclusion and Future Research Perspectives
Synthesis of Complex 1-(3,3-diethoxypropyl)-1H-imidazole Derivatives
The synthesis of complex derivatives from this compound is a promising area for future research. The presence of both an imidazole (B134444) ring and a latent aldehyde functionality provides multiple reaction sites for elaboration into more complex structures.
Future synthetic strategies could focus on:
Functionalization of the Imidazole Ring: The imidazole core is amenable to various substitution reactions. numberanalytics.com Future work could explore electrophilic substitution at the C2, C4, and C5 positions to introduce a wide range of functional groups. Additionally, the N3 nitrogen can be quaternized to form imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs). lifechemicals.com
Deprotection and Derivatization of the Acetal (B89532): The diethyl acetal group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. nih.gov This aldehyde can then serve as a handle for a plethora of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and aldol (B89426) condensations.
Multicomponent Reactions: The unique combination of functional groups in this compound makes it an ideal candidate for multicomponent reactions, allowing for the rapid construction of molecular complexity in a single step. tandfonline.com
| Derivative Class | Potential Synthetic Route | Key Intermediates/Reagents |
| N-Heterocyclic Carbene (NHC) Precursors | N-alkylation of the imidazole ring followed by deprotonation. | Alkyl halides, strong base. |
| Functionalized Aldehydes | Acid-catalyzed hydrolysis of the diethyl acetal. | Aqueous acid. |
| Complex Heterocycles | Condensation reactions involving the deprotected aldehyde. | Amines, active methylene (B1212753) compounds. |
Exploration of Novel Reactivity and Unconventional Transformations
The interplay between the imidazole and acetal moieties in this compound could lead to novel and unconventional reactivity. Future investigations should aim to uncover these unique chemical behaviors.
Key areas of exploration include:
Intramolecular Catalysis: The imidazole ring is known to act as a nucleophilic or general base catalyst in various reactions. nih.gov It is plausible that the imidazole moiety could intramolecularly catalyze reactions at the propyl chain, particularly after deprotection of the acetal.
Tandem Reactions: A promising avenue of research is the development of one-pot tandem reactions where the imidazole ring directs or participates in a transformation, followed by a reaction at the aldehyde functionality.
Twisted Amide Chemistry: N-acylation of the imidazole ring could lead to the formation of highly reactive "twisted" amides, which have shown unique reactivity as acyl transfer reagents. nih.gov
Development of Advanced Catalytic Roles and Systems
N-functionalized imidazoles have demonstrated considerable utility in the realm of catalysis, particularly in the stabilization of metal nanoparticles. nih.gov The diethoxypropyl substituent in this compound offers a unique handle for anchoring to supports or for secondary interactions with substrates.
Future research in this area should focus on:
Ligand for Homogeneous Catalysis: The imidazole nitrogen can coordinate to a variety of transition metals, making it a potential ligand for homogeneous catalysis. The propyl-acetal chain could influence the steric and electronic properties of the resulting metal complex.
Stabilizer for Nanoparticles: Following the precedent of other N-alkylimidazoles, this compound could be employed to stabilize metal nanoparticles, creating robust and potentially recyclable catalysts for a range of transformations, including hydrogenations and cross-coupling reactions. nih.gov
Organocatalysis: The imidazole core itself can function as an organocatalyst. tandfonline.com The diethoxypropyl group could be modified to introduce additional catalytic functionalities, leading to bifunctional or even multifunctional organocatalysts.
Prospects in Emerging Functional Material Design
The structural features of this compound make it an attractive building block for the design of novel functional materials. The imidazole unit can participate in hydrogen bonding and π-π stacking interactions, while the propyl chain provides flexibility and a site for further functionalization.
Potential applications in materials science include:
Imidazole-Based Polymers: Polymerization of derivatives of this compound could lead to polymers with interesting properties, such as high thermal stability and ionic conductivity. numberanalytics.com
Functionalized Surfaces: The molecule could be grafted onto surfaces to modify their properties. For example, imidazole-functionalized surfaces have shown promise in catalysis and sensing applications. numberanalytics.com
Supramolecular Materials: The ability of the imidazole ring to form hydrogen bonds and coordinate with metal ions makes it a candidate for the construction of self-assembling supramolecular structures with potential applications in areas like gas storage and separation. nih.gov
Synergistic Advancement through Integrated Experimental and Computational Methodologies
To unlock the full potential of this compound, a close integration of experimental and computational approaches will be crucial. Computational studies can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts and accelerating the discovery process.
Future integrated research should involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of the molecule and its derivatives, as well as to model reaction mechanisms and predict spectroscopic properties. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, which is particularly relevant for understanding its role in catalysis and materials science. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and tested for a particular application, QSAR studies can be employed to develop models that relate the chemical structure to the observed activity, facilitating the design of more potent or efficient compounds. researchgate.net
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Predicting reaction pathways, understanding electronic structure, and interpreting spectroscopic data. |
| Molecular Dynamics (MD) | Simulating interactions with metal surfaces, behavior in solution, and conformational preferences. |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of derivatives with enhanced catalytic activity or material properties. |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 1-(3,3-diethoxypropyl)-1H-imidazole?
To confirm the structure, employ IR spectroscopy to identify functional groups (e.g., C-O stretches of ethoxy groups at ~1,100 cm⁻¹ and imidazole ring vibrations). 1H NMR resolves ethoxy protons as a triplet (δ 1.2–1.4 ppm) and imidazole protons as distinct aromatic signals (δ 6.8–7.5 ppm). Mass spectrometry (EI or ESI) validates molecular weight (e.g., expected [M+H]+ ion for C₁₁H₂₀N₂O₂ at m/z 228.3). Cross-reference with databases like NIST for spectral matching .
Q. How can this compound be synthesized?
A standard method involves alkylation of imidazole with 3,3-diethoxypropyl halide (e.g., chloride or bromide) under basic conditions. For example, reflux imidazole with the halide in a polar solvent (DMF or ethanol) using K₂CO₃ as a base. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction efficiency can be monitored by TLC. Scalable methods may use continuous flow reactors to optimize yields .
Q. What are the key storage and handling protocols for this compound?
Store under dry, inert atmosphere (argon or nitrogen) due to air sensitivity. Use airtight glass containers to prevent oxidation or moisture absorption. Avoid contact with strong oxidizers, as imidazole derivatives may decompose exothermically. Safety measures include PPE (gloves, goggles) and working in a fume hood .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Apply 3D-QSAR models (e.g., CoMSIA) to correlate structural features (steric, electrostatic) with activity. For example, analyze substituent effects on the imidazole ring using molecular descriptors like logP, polar surface area, and H-bonding capacity. Validate predictions via synthesis and in vitro assays (e.g., ED₅₀ determination in anticonvulsant or antimicrobial studies) .
Q. What strategies enable regioselective functionalization of the imidazole ring?
Use Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl or alkyl groups selectively. Optimize ligand choice (e.g., XPhos) and solvent (toluene/DMF) to control site-specific reactivity. For example, C-4 or C-5 positions can be targeted via directing groups or steric effects. Monitor regioselectivity using NOESY or X-ray crystallography .
Q. How can contradictions in experimental data (e.g., melting points) be resolved?
Replicate syntheses under controlled conditions (e.g., standardized cooling rates, solvent purity). Characterize purity via HPLC (>98%) and differential scanning calorimetry (DSC). Compare results with crystallographic data (if available) to identify polymorphic forms. Cross-validate findings with independent labs or databases like Cambridge Structural Database .
Q. What mechanistic insights exist for the alkylation of imidazole derivatives?
Proposed mechanisms involve SN2 nucleophilic substitution , where the imidazole nitrogen attacks the electrophilic carbon of the diethoxypropyl halide. Base (e.g., K₂CO₃) deprotonates imidazole to enhance nucleophilicity. Competing pathways (e.g., elimination) can be minimized by optimizing solvent polarity and temperature. Computational studies (DFT) model transition states to predict reaction outcomes .
Q. How is this compound applied in polymer chemistry?
As a monomer , it can be grafted onto polymer backbones (e.g., polyaspartamide) to introduce pH-sensitive properties. For example, copolymerize with acrylates via radical initiation, adjusting the diethoxypropyl group’s hydrophobicity to tune micelle formation. Characterize using GPC for molecular weight and DLS for nanoparticle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
